8-Amino-1-azaspiro[4.5]decan-2-one hydrochloride
Description
8-Amino-1-azaspiro[4.5]decan-2-one hydrochloride (molecular formula: C₉H₁₇ClN₂O; molecular weight: 204.698) is a spirocyclic compound featuring a fused bicyclic structure with a nitrogen atom in the azaspiro system and a ketone group . Its ChemSpider ID is 38237657, and it is identified by multiple synonyms, including 1-Azaspiro[4.5]decan-2-one, 8-amino-, hydrochloride (1:1). The compound’s unique spiro architecture and amino functionality make it a valuable intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting neurological and inflammatory pathways .
Properties
IUPAC Name |
8-amino-1-azaspiro[4.5]decan-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O.ClH/c10-7-1-4-9(5-2-7)6-3-8(12)11-9;/h7H,1-6,10H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVAFUSBIDBYWHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1N)CCC(=O)N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Amino-1-azaspiro[4.5]decan-2-one hydrochloride typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a diamine or an amino alcohol.
Introduction of the Amino Group: The amino group is introduced through a substitution reaction, where an appropriate amine is reacted with the spirocyclic core.
Formation of the Lactam Ring: The lactam ring is formed through a cyclization reaction, typically involving the reaction of an amide or a carboxylic acid derivative with the spirocyclic core.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
8-Amino-1-azaspiro[4.5]decan-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; typically carried out in the presence of a base such as triethylamine or pyridine.
Major Products Formed
Oxidation: Oxo derivatives of the spirocyclic core.
Reduction: Reduced derivatives with additional hydrogen atoms.
Substitution: Substituted derivatives with various functional groups attached to the amino group.
Scientific Research Applications
Overview
8-Amino-1-azaspiro[4.5]decan-2-one hydrochloride is a bicyclic compound with significant potential in various scientific fields, particularly in medicinal chemistry and drug development. Its unique spirocyclic structure, characterized by the presence of a nitrogen atom, contributes to its diverse chemical properties and biological activities. The molecular formula is with a molecular weight of approximately 204.70 g/mol.
Medicinal Chemistry
This compound is primarily explored for its potential therapeutic applications, particularly as an antipsychotic agent . Preliminary studies indicate that it may modulate neurotransmitter systems, notably interacting with serotonin and dopamine receptors, which are critical in managing psychiatric disorders.
Potential Therapeutic Areas:
- Antipsychotic Effects: Investigated for its ability to influence neurotransmitter pathways.
- Analgesics: Potential for pain management applications.
- Anti-inflammatory Agents: Ongoing research into its effects on inflammatory pathways.
Chemical Synthesis
The compound serves as a building block in the synthesis of more complex molecules and is utilized as a scaffold in drug discovery. Its ability to undergo various chemical reactions such as nucleophilic substitutions and electrophilic additions makes it versatile for synthetic applications.
Common Reactions:
- Acylation: Forms amides when reacted with acyl chlorides or anhydrides.
- Condensation: Can produce imines or related derivatives through reactions with aldehydes or ketones.
Biological Studies
Research has focused on the biological activities of this compound, including enzyme inhibition and receptor binding studies. Its unique structure may confer distinct pharmacological properties compared to similar compounds.
Biological Activities:
- Interaction studies suggest binding affinity to various receptors in the central nervous system.
- Investigated for potential side effects and therapeutic efficacy in preclinical models.
Case Studies
While specific case studies detailing clinical trials or extensive pharmacological evaluations were not available in the current literature, preliminary findings suggest that ongoing research may yield significant insights into its efficacy as an antipsychotic agent and other therapeutic uses.
Mechanism of Action
The mechanism of action of 8-Amino-1-azaspiro[4.5]decan-2-one hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets specific enzymes and receptors, modulating their activity and leading to therapeutic effects.
Pathways Involved: It influences various cellular pathways, including signal transduction, gene expression, and metabolic pathways, resulting in its bioactive properties.
Comparison with Similar Compounds
Structural Analogues with Substituted Spiro Systems
Key Observations :
- Substituent Effects : The introduction of electron-withdrawing groups (e.g., fluorine in AS105272) enhances metabolic stability and bioavailability, while bulky aromatic substituents (e.g., phenylethyl in Fenspiride) improve target affinity .
- Heteroatom Variations : Replacement of nitrogen with oxygen (e.g., 1-oxa systems in Fenspiride) alters hydrogen-bonding capacity and solubility .
- Therapeutic Diversity : Despite structural similarities, applications range from bronchodilation (Fenspiride) to antiemesis (Rolapitant), highlighting the role of substituents in biological activity .
Pharmacological Profiles :
- Potency and Selectivity: Compound 93 (8-(2-amino-3-fluoro-5-(1-methyl-2,2-dioxido-1,3-dihydrobenzo[c]isothiazol-5-yl)pyridin-4-yl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one) exhibits enhanced selectivity for kinase targets due to fluorine’s electronegativity and the sulfone group’s polarity .
- Safety: 8-Amino-2-azaspiro[4.5]decan-3-one has a well-documented safety profile (LD₅₀ > 2000 mg/kg in rodents), whereas Rolapitant’s safety is contingent on dose-dependent NK₁ receptor occupancy .
Physicochemical Properties
| Property | 8-Amino-1-azaspiro[4.5]decan-2-one HCl | Fenspiride | AS105272 | Rolapitant HCl |
|---|---|---|---|---|
| LogP | 1.2 (predicted) | 2.8 | 1.5 | 4.1 |
| Solubility (mg/mL) | 12.3 (in water) | 0.5 (in water) | 25.0 (in DMSO) | 0.3 (in water) |
| pKa | 9.1 (amine) | 7.4 (lactam) | 8.9 (amine) | 6.2 (tertiary amine) |
Insights :
- The hydrochloride salt form of 8-amino-1-azaspiro[4.5]decan-2-one improves aqueous solubility compared to neutral spiro compounds like Fenspiride .
- High lipophilicity in Rolapitant (LogP = 4.1) correlates with its CNS penetration, whereas AS105272’s lower LogP favors peripheral target engagement .
Biological Activity
8-Amino-1-azaspiro[4.5]decan-2-one hydrochloride is a bicyclic compound with significant potential in medicinal chemistry, particularly as an antipsychotic agent. Its unique spirocyclic structure and the presence of an amino group contribute to its biological activity, making it a subject of interest for further pharmacological studies.
The molecular formula of this compound is C₉H₁₇ClN₂O, with a molecular weight of approximately 204.70 g/mol. The hydrochloride salt form enhances its solubility in water, facilitating various applications in pharmaceutical research and development.
Preliminary studies suggest that this compound interacts with neurotransmitter systems, particularly serotonin and dopamine receptors, which may explain its proposed antipsychotic effects. The amino group allows for nucleophilic substitutions and electrophilic additions, enabling the compound to undergo reactions such as acylation and condensation, which are crucial for its biological activity .
Biological Activity Overview
Research indicates that this compound exhibits several noteworthy biological activities:
Comparative Analysis with Similar Compounds
The following table summarizes structural analogs of this compound and their notable biological activities:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 7-Amino-1-benzylpiperidin-4-one | Piperidine derivative | Analgesic properties |
| 1-Amino-3-(4-fluorophenyl)butan-1-one | Phenyl-substituted amine | Antidepressant effects |
| 8-Aminoquinoline | Quinoline derivative | Antimicrobial activity |
The unique spirocyclic structure of this compound may confer specific receptor interactions not observed in the aforementioned compounds, potentially leading to novel therapeutic applications distinct from those of other similar compounds.
Case Studies and Research Findings
Research has focused on the interaction studies involving this compound's binding affinity to various central nervous system receptors. These studies are critical for understanding its mechanism of action and potential side effects. Notably, preliminary data indicate that it may interact with serotonin receptors, which could elucidate its proposed antipsychotic effects.
In a study examining azaspiro[4.5]decanyl amides, selected compounds demonstrated potent selective mu-receptor binding and antinociceptive activity, highlighting the potential for similar effects in this compound due to structural similarities .
Q & A
Basic: What synthetic strategies are recommended for preparing 8-Amino-1-azaspiro[4.5]decan-2-one hydrochloride?
Answer:
The synthesis of spirocyclic compounds like this compound typically involves ring-closing reactions or alkylation of precursor amines. For example, analogous compounds (e.g., 8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride) are synthesized via nucleophilic substitution or condensation reactions using heterocyclic amines and ketones . Key steps include:
- Amine activation : Use of HCl to protonate the amino group, enhancing electrophilicity for spirocyclization.
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize intermediates.
- Purification : Recrystallization from ethanol/water mixtures to isolate the hydrochloride salt .
Basic: Which spectroscopic techniques are most effective for structural characterization of this compound?
Answer:
A multi-technique approach is critical:
- NMR spectroscopy : ¹H/¹³C NMR confirms the spirocyclic scaffold and substituent positions. For example, analogous compounds show distinct shifts for the amino proton (~δ 2.5–3.5 ppm) and spiro carbon signals (~δ 60–70 ppm) .
- FTIR : Peaks at ~1650–1700 cm⁻¹ indicate the carbonyl group of the lactam ring, while N-H stretches (~3300 cm⁻¹) confirm the amino group .
- HPLC : Reverse-phase HPLC with UV detection (λmax ~238–288 nm) validates purity and retention time consistency .
Advanced: How can crystallographic data resolve ambiguities in molecular conformation?
Answer:
X-ray crystallography is indispensable for resolving spirocyclic conformation. The SHELX software suite (e.g., SHELXL) refines crystal structures by optimizing bond lengths, angles, and torsion angles . Key steps:
- Data collection : High-resolution (<1.0 Å) data to capture puckering parameters.
- Puckering analysis : Use Cremer-Pople coordinates to quantify ring non-planarity, as demonstrated for similar spiro compounds .
- Validation : Compare experimental data with DFT-optimized geometries to identify steric or electronic distortions .
Advanced: How should researchers address discrepancies in pharmacological activity data across studies?
Answer:
Contradictions may arise from substituent effects or assay conditions. For example:
- Structural analogs : Derivatives with halogenated aryl groups (e.g., 3-(2,4-dichlorophenyl)-substituted spiro compounds) show variable receptor binding due to steric and electronic modulation .
- Methodology : Standardize assay conditions (e.g., buffer pH, cell lines) and validate via dose-response curves.
- SAR studies : Systematically modify substituents (e.g., amino group position) and correlate with activity trends using QSAR models .
Advanced: What computational methods are suitable for studying conformational dynamics?
Answer:
- Molecular dynamics (MD) simulations : Simulate solvent-solvated systems to assess flexibility of the spiro ring and amino group .
- Quantum mechanics (QM) : Density Functional Theory (DFT) calculates energy barriers for ring puckering transitions, validated against crystallographic data .
- Free energy landscapes : Map conformational states (e.g., chair vs. twist-boat) using metadynamics to predict dominant bioactive conformers .
Advanced: How can researchers validate the hydrochloride salt form versus free base?
Answer:
- X-ray powder diffraction (XRPD) : Compare experimental patterns with known hydrochloride salt references .
- Thermogravimetric analysis (TGA) : Detect weight loss corresponding to HCl release (~150–200°C) .
- Ion chromatography : Quantify chloride content (theoretical ~12% for C₉H₁₇ClN₂O₂) .
Advanced: What strategies mitigate synthetic byproducts in spirocyclic systems?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
